molecular formula C10H11ClO3 B8351921 Methyl (2-methyl-3-chlorophenoxy)acetate

Methyl (2-methyl-3-chlorophenoxy)acetate

Cat. No.: B8351921
M. Wt: 214.64 g/mol
InChI Key: YGHAAGVMMIOPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-methyl-3-chlorophenoxy)acetate is an ester derivative of phenoxyacetic acid, characterized by a methyl ester group and a substituted phenyl ring with chlorine at the 3-position and a methyl group at the 2-position. Its molecular formula is C₁₀H₁₁ClO₃, and it is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for diuretic and saluretic agents . The compound’s structure combines lipophilic (methyl and chlorine substituents) and polar (ester group) features, influencing its reactivity and biological activity.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 2-(3-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C10H11ClO3/c1-7-8(11)4-3-5-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

YGHAAGVMMIOPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)OCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between Methyl (2-methyl-3-chlorophenoxy)acetate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups Key Applications/Properties References
This compound C₁₀H₁₁ClO₃ 214.64 2-methyl, 3-chloro Phenoxy, methyl ester Pharmaceutical intermediate (diuretics)
m-Chlorophenoxyacetic Acid C₈H₇ClO₃ 186.59 3-chloro Phenoxy, carboxylic acid Plant growth regulator, herbicide
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate C₉H₉ClO₃ 200.62 3-chloro Hydroxy, methyl ester Potential metabolite or synthetic intermediate
(4-Chloro-2-methylphenoxy)acetic acid C₉H₉ClO₃ 200.62 4-chloro, 2-methyl Phenoxy, carboxylic acid Herbicide (MCPA analog)
Methyl (2-chloro-6-nitrophenoxy)acetate C₉H₈ClNO₅ 245.61 2-chloro, 6-nitro Phenoxy, methyl ester Intermediate in nitroaromatic synthesis
Methyl 2-(3-chlorophenyl)sulfonylacetate C₉H₉ClO₄S 248.68 3-chloro Sulfonyl, methyl ester Sulfonamide drug precursor
Bioactivity and Pharmaceutical Use
  • This compound is a precursor in synthesizing 1,3-dioxo-indanyloxy acetates, which exhibit diuretic properties . Its methyl ester group enhances membrane permeability compared to carboxylic acid analogs like m-Chlorophenoxyacetic Acid .
  • Methyl 2-(3-chlorophenyl)sulfonylacetate (C₉H₉ClO₄S) demonstrates distinct reactivity due to the sulfonyl group, making it suitable for synthesizing sulfonamide-based therapeutics, unlike the target compound .
Reactivity and Stability
  • The nitro group in Methyl (2-chloro-6-nitrophenoxy)acetate increases electrophilicity, enabling participation in nucleophilic aromatic substitution reactions, whereas the target compound’s chloro-methyl substituents favor electrophilic substitutions .
  • Hydroxy-containing analogs (e.g., Methyl 2-(3-chlorophenyl)-2-hydroxyacetate) exhibit higher polarity and susceptibility to oxidation or hydrolysis compared to the non-hydroxylated target compound .
Herbicidal Activity
  • m-Chlorophenoxyacetic Acid and (4-Chloro-2-methylphenoxy)acetic acid (MCPA analog) are herbicidal agents due to their auxin-like activity. The esterification in this compound reduces phytotoxicity, redirecting its use to pharmaceuticals .

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